molecular formula C14H8Cl3NO3 B5802277 [(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate

[(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate

Cat. No.: B5802277
M. Wt: 344.6 g/mol
InChI Key: SHENUHMCFJXIDX-UHFFFAOYSA-N
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Description

[(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate is a chemical compound with the molecular formula C23H16Cl3N3O4 and a molecular weight of 504.761 g/mol This compound is known for its unique structure, which includes both chlorobenzoyl and dichlorobenzoate groups

Properties

IUPAC Name

[(4-chlorobenzoyl)amino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3NO3/c15-9-3-1-8(2-4-9)13(19)18-21-14(20)11-6-5-10(16)7-12(11)17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHENUHMCFJXIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NOC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorobenzoic acid in the presence of a suitable base, such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 4-chlorobenzoic acid and 2,4-dichlorobenzoic acid .

Mechanism of Action

The mechanism of action of [(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

[(4-Chlorobenzoyl)amino] 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

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